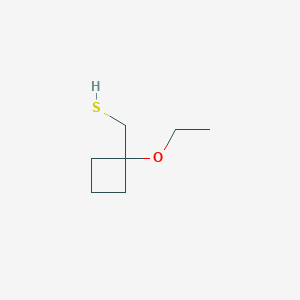

(1-Ethoxycyclobutyl)methanethiol

Description

Properties

IUPAC Name |

(1-ethoxycyclobutyl)methanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OS/c1-2-8-7(6-9)4-3-5-7/h9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGIEXNBIZCXHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCC1)CS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxycyclobutyl)methanethiol typically involves the reaction of cyclobutanone with ethyl alcohol in the presence of an acid catalyst to form (1-Ethoxycyclobutyl)methanol. This intermediate is then treated with hydrogen sulfide gas in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxycyclobutyl)methanethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a sulfonic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Alcohols.

Substitution: Various substituted cyclobutyl derivatives.

Scientific Research Applications

(1-Ethoxycyclobutyl)methanethiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Ethoxycyclobutyl)methanethiol involves its interaction with various molecular targets, primarily through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can modulate enzymatic activity and influence various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The compound is compared to three analogues (Table 1):

- (1-Methoxycyclobutyl)methanethiol : Methoxy-substituted variant.

- Cyclobutylmethanethiol : Lacks the ether substituent.

- (1-Ethoxycyclohexyl)methanethiol : Cyclohexane ring analogue.

Table 1: Physical and Chemical Properties of Structural Analogues

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility | Reactivity Notes |

|---|---|---|---|---|

| (1-Ethoxycyclobutyl)methanethiol | ~160 (est.) | ~200 (est.) | Low | High thiol reactivity; steric hindrance |

| (1-Methoxycyclobutyl)methanethiol | ~146 | ~180 | Moderate | Less steric bulk; faster oxidation |

| Cyclobutylmethanethiol | ~118 | ~150 | Very low | Most reactive due to minimal steric bulk |

| (1-Ethoxycyclohexyl)methanethiol | ~174 | ~220 | Low | Reduced ring strain; higher stability |

Reactivity and Stability

- Steric Effects : The ethoxy group in “this compound” imposes greater steric hindrance than methoxy or unsubstituted analogues, slowing nucleophilic reactions (e.g., thiol-disulfide exchange).

- Ring Strain : Cyclobutane’s angular strain increases reactivity compared to the more stable cyclohexane analogue. For example, “this compound” may undergo ring-opening reactions under milder conditions than its cyclohexane counterpart.

- Electronic Effects : The electron-donating ethoxy group slightly reduces thiol acidity (pKa ~10–11) compared to cyclobutylmethanethiol (pKa ~9.5–10).

Analytical Detection

Gas chromatography (GC) with derivatization (e.g., using zinc as a reductant ) is a standard method for detecting low-concentration thiols. However, “this compound”’s steric bulk may reduce chromatographic resolution compared to smaller analogues like cyclobutylmethanethiol.

Biological Activity

(1-Ethoxycyclobutyl)methanethiol is an organic compound featuring a cyclobutane ring substituted with an ethoxy group and a thiol (-SH) functional group. The presence of the thiol group is critical as it allows for various biological interactions, particularly with proteins containing cysteine residues. This article explores the biological activity of this compound, focusing on its biochemical interactions, potential applications in drug design, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHOS. The ethoxy substituent enhances the compound's versatility compared to other thiols, enabling it to participate in diverse chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 146.25 g/mol |

| Functional Groups | Thiol (-SH), Ether (-O-) |

| Physical State | Liquid |

Biological Activity

The biological activity of this compound primarily arises from its thiol group, which can form covalent bonds with various biological molecules. This interaction is particularly significant in the context of enzymatic regulation and protein folding.

1. Interaction with Proteins

Thiol groups are known to interact with cysteine residues in proteins, leading to the modulation of enzymatic activities and influencing various biochemical pathways. This property makes this compound a valuable tool in biochemical research.

- Enzyme Modulation : The compound can inhibit or activate enzymes by forming disulfide bonds or modifying active sites.

- Protein Folding : It may assist in proper protein folding by stabilizing certain conformations through thiol interactions.

2. Potential Applications

Due to its unique properties, this compound has potential applications in:

- Drug Design : Its ability to interact with biological macromolecules positions it as a candidate for developing new therapeutic agents.

- Biochemical Research : It can be used to study thiol-related enzymatic processes and protein dynamics.

Case Studies and Research Findings

Several studies have explored the biological implications of thiols similar to this compound, providing insights into their applications.

Case Study 1: Thiols in Enzyme Regulation

A study demonstrated how thiols could regulate enzyme activity by forming reversible disulfide bonds. In this context, compounds like this compound could potentially modulate key metabolic pathways by interacting with specific enzymes involved in redox reactions.

Case Study 2: Thiols as Antioxidants

Research has shown that thiols can act as antioxidants, protecting cells from oxidative stress. The unique structure of this compound may enhance its antioxidant capacity compared to simpler thiols, making it a subject of interest for further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.